Journal Name:Energy Advances
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Lithium ion transport in solid polymer electrolyte filled with alumina nanoparticles†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00025C
Using a solid polymer electrolyte (SPE) is a promising approach for improving lithium battery durability by suppressing the growth of lithium dendrites. However, the low conductivity at room temperature significantly limits its commercial application. In this work, Al2O3 nanoparticles are used as a filler in a SPE with polyethylene oxide (PEO) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt to improve its conductivity, and the resulting structure and transport properties are analyzed in detail using molecular dynamics simulations. The results show that the addition of Al2O3 nanoparticles decreases the crystallinity and increases the degree of order of the PEO chains and makes it easier for Li+ to combine with the PEO chains, thereby significantly enhancing Li+ transport along the PEO chains. Moreover, the addition of Al2O3 provides an additional Li+ transport path, which is the interface between the Al2O3 and PEO chains. Therefore, after adding Al2O3 nanoparticles, the conductivity is increased by 192.25% and 248.94% at 333 and 300 K, respectively, for the SPE with shorter PEO chains and by 225.2% and 285% at 333 and 300 K, respectively, for the SPE with longer PEO chains. Moreover, the enhancement effects of Al2O3 nanoparticles on conductivity are more significant for SPEs with longer PEO chains at lower temperatures.
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Dynamic acoustic emission analysis of polymer electrolyte membrane fuel cells†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00037G
The acoustic emission (AE) technique has been demonstrated as a non-invasive and non-destructive water management diagnostic tool for polymer electrolyte membrane fuel cells (PEMFCs). AE probes the dynamics of water generation and removal at the flow-field of a PEMFC to establish the hydration state inside the cell and has been utilised to electro-acoustically characterise the performance of a PEMFC under different operating conditions. In this study, the dynamic relationship between the acoustic activity and the rate of electrochemical reaction inside a PEMFC is explored by correlating AE from PEMFCs with their performance using different time-based characterisations (polarisation scans at 10 s, 60 s, and 120 s voltage stabilisation durations). Flooding resulted in ∼16% decrease in maximum current density generated at 60 s and 120 s conditions compared to that at 10 s. Besides, flooding at longer durations is confirmed by acoustic emission as a function of polarisation (AEfP) and electrochemical impedance spectroscopy measurements. The effectiveness of the AE technique as a direct water diagnostic tool for PEMFCs is established through forward-reverse polarisation scans. Here, the AE energy generated during cell polarisations is utilised in understanding the water uptake and release mechanism inside the fuel cell. Furthermore, cell durability testing is performed through galvanostatic and potentiostatic measurements, where a synchronous relationship between the cell performance and the measured AE is identified.
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Simple approach for an electron extraction layer in an all-vacuum processed n-i-p perovskite solar cell†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00084E
Vacuum processing is considered to be a promising method allowing the scalable fabrication of perovskite solar cells (PSCs). In vacuum processed PSCs, the n-i-p structure employing organic charge transport layers is less common than the p-i-n structure due to limited options to achieve an efficient electron extraction layer (EEL) on indium tin oxide (ITO) with vacuum thermal evaporation. There are a number of specific applications where an n-i-p structure is required and therefore, it is of interest to have alternative solutions for the n-type contact in vacuum processed PSCs. In this work, we report an efficient vacuum deposited EEL using a mixture of conventional organic small molecules, C60 and bathocuproine (BCP). Incorporation of BCP into C60 does not result in conventional n-doping; however, we observed enhanced charge extraction, which significantly increased the power conversion efficiency (PCE) from 13.1% to 18.1% in all-vacuum processed PSCs. The C60:BCP mixed (co-sublimated) film most likely results in shifted energy levels leading to better alignment with the electrodes.
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Bioelectrocatalytic methanol production with alcohol dehydrogenase using methylviologen as an electron mediator
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00054G
Methanol fuel is paid much attention as an alternative lower carbon fuel for internal combustion and other engines. In this work, the bioelectrocatalytic methanol production from formaldehyde with alcohol dehydrogenase from Saccharomyces cerevisiae (ADH) using methylviologen (MV2+) as an electron mediator was developed toward establishing a method for synthesizing CO2 to methanol. When a single-electron reduction potential of MV2+ (−700 mV vs. Ag/AgCl electrode as a reference) was applied in the presence of ADH, reduction of formaldehyde to methanol was observed. After 90 min continuous external bias of −700 mV, 22.6% formaldehyde consumption based on methanol production was observed in this bioelectric catalyst system.
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90015G
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90014A
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90019J
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Catalytic reduction and reductive functionalisation of carbon dioxide with waste silicon from solar panel as the reducing agent†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00077B
CO2 was successfully reduced using powdered waste silicon wafer as a reducing agent and a catalytic amount of tetrabutylammonium fluoride. The waste silicon wafers could be recovered during the production of solar panels or at the end of the product's life cycle. The catalytic reduction reaction occurred under atmospheric pressure of CO2 at 95 °C to produce formic acid at 68% yield based on CO2. The reaction mechanism was investigated based on isotopic experiments and X-ray photoelectron spectroscopy analysis of powdered silicon. This reaction system has potential applications in methanol synthesis and the reductive functionalisation of amine to formamide.
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Upcycling the carbon emissions from the steel industry into chemicals using three metal oxide loops†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00018K
The iron and steel industry is a carbon-intensive industry and one of the largest industrial sources of CO2 emissions. In this work, we show how the steel mill gases can be conditioned using three metal oxides to produce a CO/CO2 stream that can be used for the production of chemicals, thereby preventing the emission of carbon to the atmosphere as CO2. Abundant oxides of iron and manganese, characterised by their readiness to capture and release gaseous O2, and calcium oxide, characterised by its capacity to capture and release gaseous CO2 can be deployed in this process. Process analysis indicates that by fully utilising the chemical energy of the carbon-rich blast furnace gas (BFG) of the steel mill, 37% of the associated CO2 emissions can be eliminated. A techno-economic evaluation shows that further reduction of CO2 emissions is viable. Preliminary estimations indicate that the cost for processing BFG through the proposed process is 46 EUR2020 per tonneBFG. The sources of revenue are the product CO/CO2 stream (0.2 tonneproduct per tonneBFG) and electricity constituting 85% and 14% of the total revenue with the remaining 1% obtained by the sale of spent metal oxides used in the process. The technical feasibility of the process was experimentally proven in a fixed bed reactor to produce a CO/CO2 stream and an H2O-rich stream while the metal oxides were periodically regenerated in alternating redox conditions. Thirty executed cycles indicated stable performance of the process. The proposed process concept can be applied to any gas stream containing CO2 and fuel.
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Improvement on the electrochemical performance by morphology control of nanostructured La0.6Sr0.4CoO3−δ-Gd0.1Ce0.9O1.95 cathodes for IT-SOFC†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00085G
The effect of the particle's shape of Gd0.1Ce0.9O2−d (GDC) nanopowders on the electrochemical performance of La0.6Sr0.4CoO3−δ (LSC)–GDC composite cathodes was experimentally studied by electrochemical impedance spectroscopy (EIS). Composites were made of nanostructured LSC perovskite (average crystallite size D = 30 nm) mixed with nanostructured GDC powder (D = 8 nm) of irregular particle shape or with spherical particles of 200 nm diameter. Symmetrical cells (cathode/electrolyte/cathode) with different weight ratios of LSC:GDC (100 : 0, 75 : 25, 50 : 50 and 25 : 75 wt%) thick cathodes were fabricated by the screen-printing method and tested by EIS in the temperature range of 500–700 °C under a synthetic air flow of 100 mL min−1. These nanostructured composite materials exhibited excellent performance (area-specific resistance – ASR – values in the range of 0.019–0.032 Ω cm2 for an operating temperature of 700 °C). The best performance was achieved at a weight ratio of 75 : 25 wt% (LSC : GDC) when nanostructured GDC spheres were employed. This enhanced performance can be attributed to GDC morphology along with GDC anionic conduction, which prevent the blocking of LSC electrochemical reaction sites on surface, keeping them active by depleting its surface of adsorbed and reduced oxygen. The limiting processes were determined to take place on the LSC surface. New insight on cobalt's speciation under working-like conditions, determined by in situ X-ray Absorption Spectroscopy (XAS) experiments, suggests that the ease of cobalt atoms for changing their oxidation state is the key feature that rules the electrochemical activity of LSC and an atomistic model that explains it is proposed.
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90018A
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90017C
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Evolution of fluoride shuttle battery reactions and three-dimensional morphology changes of BiF3 microparticles in an ethylene carbonate-based liquid electrolyte†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00184E
Fluoride shuttle batteries (FSBs) use defluorination of metal fluorides and fluorination of metals, and they are considered as candidates of next-generation batteries with high energy densities. During FSB reactions of orthorhombic and cubic BiF3 (o-BiF3 and c-BiF3, respectively) in an ethylene carbonate-based liquid electrolyte, in situ Raman mapping and in situ laser scanning confocal microscopy (LSCM) for three-dimensional analysis were conducted almost simultaneously. As the potential of o-BiF3vs. Pb (EWE) was decreased to 0.4 V, desorption of F− started at the protrusions of o-BiF3 particles. After defluorination, EWE was increased to 0.6 V, and c-BiF3 appeared at protrusions of the surfaces of Bi. However, at the surfaces where o-BiF3 partially remained, o-BiF3 grew rather than c-BiF3. The apparent volumes of particles increased during defluorination and fluorination. The results are important for determining reaction mechanisms, and the results indicate the possibility of the use of ethylene carbonate-based liquid electrolytes.
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90005C
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A high performance piezoelectric–triboelectric hybrid energy harvester by synergistic design†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00143H
Generation of electricity from naturally abandoned mechanical vibrations is of utmost importance in the modern era of the internet of things. This strategy is highly beneficial to drive low power electronic devices and useful to numerous sensor applications, which include stress/strain sensing, tissue regeneration, environmental remediation, etc. Piezoelectrics are the preferred choice as mechanical energy harvesters and for related applications. Ferroelectric ceramics with the general formula ABO3 are the primary choice of piezoelectrics for these applications. Such systems show a high piezoelectric coefficient (d33) owing to collaborative interactions of the inherent polarization vectors of the crystal lattices. Here, we have invoked the idea of grain size-assisted polarization enhancement for improved piezoelectric energy harvesting (PEH) performance of BaTiO3 in the form of a polymer/ceramic composite. This composite also exhibits improved triboelectric energy harvesting (TEH) performance owing to the high dielectric constant of the ceramics. Grain size has a dramatic effect on the dielectric constant along with influencing d33. Here we demonstrate how the performance of a hybrid device relying on the PEH and TEH processes can be improved by grain size variation. Our approach shows a new way to improve the performance of hybrid mechanical energy harvesting devices.
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90030K
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90035A
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Carbon coated titanium dioxide (CC-TiO2) as an efficient material for photocatalytic degradation
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00015B
TiO2 is an efficient, cost effective, and common photocatalyst. But there are some technical issues with TiO2 such as fast charge recombination, wide band gap, and low surface area of bulk TiO2 which limit the practical application of TiO2 photocatalysts. Carbon coating of TiO2 is found to provide many advantages such as high absorptivity, high photocatalytic activity, stability of the anatase phase, etc. In the present study, carbon coated titanium dioxide (CC-TiO2) is fabricated by colloidal processing using TiO2 powder and sucrose followed by heat treatment in an argon atmosphere at different temperatures. Samples are characterized by powder X-ray diffraction, BET technique, Raman spectroscopy, field emission gun scanning electron microscopy (FEG-SEM) and field emission gun transmission electron microscopy (FEG-TEM), respectively. The photocatalytic activity of CC-TiO2 is studied for cationic dyes (MB (methylene blue) and CV (crystal violet)). The sample heat treated at 800 °C shows the highest photocatalytic activity. This particular sample exhibited the lowest optical band gap compared with all other heat-treated samples.
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High specific capacity and mechanism of a metal–organic framework based cathode for aqueous zinc-ion batteries†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00257D
Rechargeable aqueous zinc-ion batteries (AZIBs) are promising for large-scale energy storage due to their high safety and low cost but the reported cathode materials still suffer from limited specific capacities and poor cycle performance. Herein, the Mn-based metal–organic framework (MOF), MOF-73, is used for the first time to make a novel cathode for AZIBs and its great capacity enhancement mechanism is investigated. Results show that MOF-73 can render a voltage plateau of ∼1.45 V and induce manganese ions to co-contribute a high-specific capacity of 815 mA h g−1 (0.84 mA h cm−2). This work sheds light on the fundamentals of the electrochemical zinc energy storage of MOFs while holding great promise for exploring novel MOFs as cathodes for AZIBs.
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90008H
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